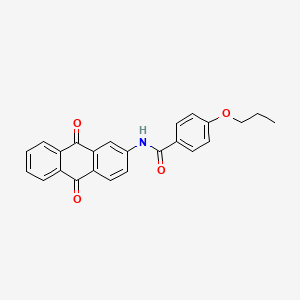

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-propoxybenzamide

説明

N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-4-propoxybenzamide is a synthetic anthraquinone-derived benzamide compound. The compound features a 9,10-anthraquinone core substituted at the 2-position with a benzamide group bearing a 4-propoxy moiety. This structural motif is associated with diverse biological activities, including antiviral and antimicrobial properties, as observed in related derivatives .

特性

分子式 |

C24H19NO4 |

|---|---|

分子量 |

385.4 g/mol |

IUPAC名 |

N-(9,10-dioxoanthracen-2-yl)-4-propoxybenzamide |

InChI |

InChI=1S/C24H19NO4/c1-2-13-29-17-10-7-15(8-11-17)24(28)25-16-9-12-20-21(14-16)23(27)19-6-4-3-5-18(19)22(20)26/h3-12,14H,2,13H2,1H3,(H,25,28) |

InChIキー |

BXEGTZBUEZEGJJ-UHFFFAOYSA-N |

正規SMILES |

CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

N-(9,10-ジオキソ-9,10-ジヒドロアントラセン-2-イル)-4-プロポキシベンザミドの合成は、通常、1-アミノアントラキノンと4-プロポキシベンゾイルクロリドの反応によって行われます。反応は標準的なアミド形成条件下、多くの場合、ジシクロヘキシルカルボジイミド (DCC) などのカップリング剤と4-ジメチルアミノピリジン (DMAP) などの触媒の存在下で行われます。 反応は通常、窒素などの不活性雰囲気下、低温で行われ、製品の高収率と純度が確保されます .

工業生産方法

この化合物の工業生産には、同様の合成経路が使用されますが、より大規模に行われます。連続フローリアクターと自動システムを使用すると、生産プロセスの効率とスケーラビリティを向上させることができます。 さらに、再結晶やクロマトグラフィーなどの精製技術を用いて、化合物を純粋な形で得ることができます .

化学反応の分析

科学研究の応用

N-(9,10-ジオキソ-9,10-ジヒドロアントラセン-2-イル)-4-プロポキシベンザミドは、幅広い科学研究の応用範囲を持っています。

化学: より複雑な有機分子の合成における前駆体として、および配位化学におけるリガンドとして使用されます。

医学: 抗癌活性や抗菌活性など、その潜在的な治療特性が調査されています。

科学的研究の応用

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-propoxybenzamide has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

作用機序

N-(9,10-ジオキソ-9,10-ジヒドロアントラセン-2-イル)-4-プロポキシベンザミドの作用機序には、特定の分子標的や経路との相互作用が含まれます。アントラキノンコアはDNAとインターカレーションすることができ、DNAの複製と転写を阻害します。 さらに、この化合物は、細胞内で酸化ストレスを引き起こす活性酸素種 (ROS) を生成することができ、その細胞毒性効果に寄与します .

類似化合物との比較

Table 1: Structural Features of Selected Anthraquinone-Benzamide Derivatives

Key Observations :

Table 3: Functional Comparisons

Key Insights :

- Antiviral Potential: SSAA09E3’s mechanism (membrane fusion inhibition) suggests that the target compound’s 4-propoxy group could modulate interactions with viral envelope proteins .

- Antimicrobial Activity : Hydrazineylidene and thioxo groups in derivatives from correlate with enhanced antibacterial effects, whereas the target compound’s benzamide group may prioritize antiviral applications.

生物活性

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-propoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the anthracene derivative class, characterized by its unique structure which facilitates various biological interactions. The molecular formula is , and it has a molecular weight of approximately 341.39 g/mol. The presence of the 9,10-dioxo group contributes to its reactivity and potential as a pharmacological agent.

Mechanisms of Biological Activity

Research indicates that anthracene derivatives like N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-propoxybenzamide exhibit various biological activities:

- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The dioxo group is believed to play a crucial role in DNA intercalation, leading to cytotoxic effects on cancer cells.

- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage is a contributing factor.

- Enzyme Inhibition : There is evidence suggesting that this compound can inhibit specific enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) enzymes.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-propoxybenzamide:

- In Vitro Studies : A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value indicating potent activity .

- Mechanistic Insights : In vitro assays revealed that the compound induces apoptosis through the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

- Animal Models : In vivo studies using murine models showed that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups .

Comparative Analysis

| Activity | N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-propoxybenzamide | Similar Compounds |

|---|---|---|

| Antitumor Activity | Significant cytotoxicity against MCF-7 cells | Other anthracene derivatives |

| Antioxidant Properties | Moderate scavenging activity | Flavonoids and other phenolic compounds |

| Enzyme Inhibition | COX inhibition observed | Non-steroidal anti-inflammatory drugs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。